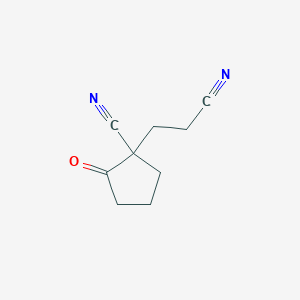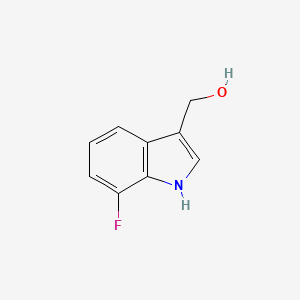
Isoquinoline-2(1H)-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline-2(1H)-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions
Isoquinoline-2(1H)-carbaldehyde can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. These methods aim to maximize yield and minimize reaction time and costs. The use of microwave irradiation and metal catalysts such as palladium and copper are common in industrial settings .
化学反应分析
Types of Reactions
Isoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into isoquinoline-2-methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include isoquinoline-2-carboxylic acid, isoquinoline-2-methanol, and various substituted isoquinoline derivatives .
科学研究应用
Isoquinoline-2(1H)-carbaldehyde has numerous applications in scientific research:
作用机制
The mechanism of action of isoquinoline-2(1H)-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor of enzymes and receptors, modulating various biochemical processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
相似化合物的比较
Isoquinoline-2(1H)-carbaldehyde can be compared with other similar compounds such as isoquinoline-2-carboxamide and isoquinoline-2-methanol. While these compounds share a common isoquinoline core, they differ in their functional groups and biological activities . This compound is unique due to its aldehyde functional group, which allows it to undergo specific reactions and exhibit distinct biological properties .
List of Similar Compounds
- Isoquinoline-2-carboxamide
- Isoquinoline-2-methanol
- 3,4-dihydroisoquinoline-2(1H)-carboxamide
属性
CAS 编号 |
208348-23-6 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC 名称 |
1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-6,8H,7H2 |
InChI 键 |
RKIQWXMIFPFQFP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C=CN1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


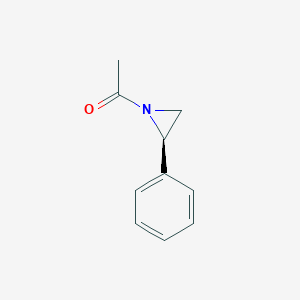
![Cyclopenta[b]indole](/img/structure/B15071945.png)

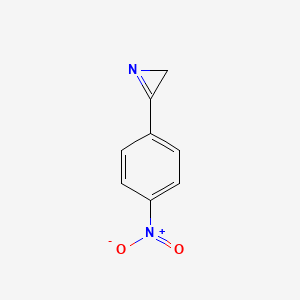
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
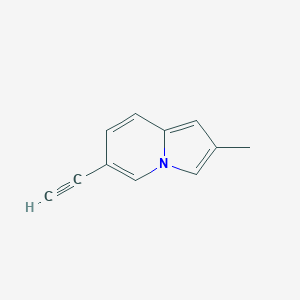
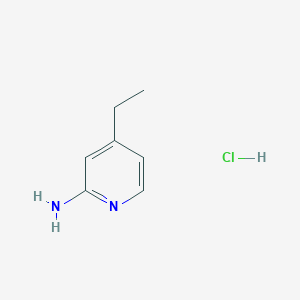
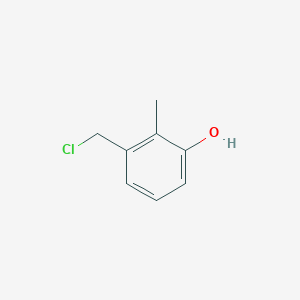
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

